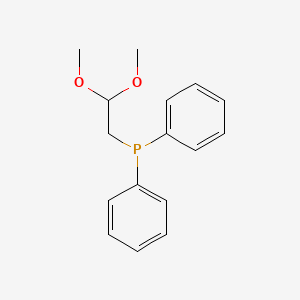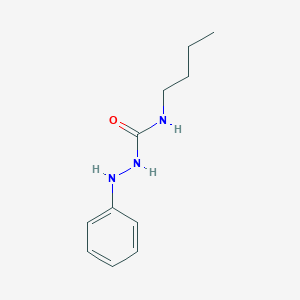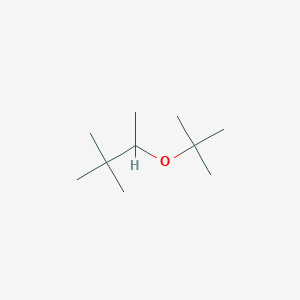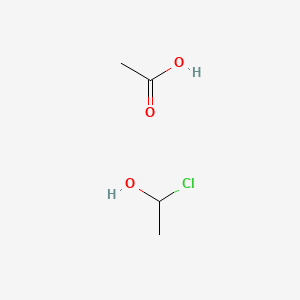
Acetic acid;1-chloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-chloroethanol is a compound that combines the properties of acetic acid and 1-chloroethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Electrochemical Oxidation: One method involves the electrochemical oxidation of ethanol to produce 2-chloroethanol, which can then be converted to acetic acid.
Methane Conversion: Another method involves the conversion of methane to acetic acid using heterogeneous catalysts.
Industrial Production Methods
Chemical Route: The predominant industrial method for producing acetic acid is through the chemical route, which involves the carbonylation of methanol.
Fermentative Route: Acetic acid can also be produced through fermentation, where bacteria convert ethanol to acetic acid under anaerobic conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;1-chloroethanol can undergo oxidation reactions.
Substitution: 1-chloroethanol can undergo substitution reactions to form various products such as hydroxyethyl ethers and β-chloro esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and water, and the reaction can be catalyzed by gold-based catalysts.
Substitution: Reagents such as alcohols, phenols, and carboxylic acids are used under basic or acidic conditions.
Major Products
Acetic Acid: Produced from the oxidation of ethanol.
Hydroxyethyl Ethers: Formed from the reaction of 1-chloroethanol with alcohols or phenols.
β-Chloro Esters: Formed from the reaction of 1-chloroethanol with carboxylic acids.
Applications De Recherche Scientifique
Acetic acid;1-chloroethanol has various applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;1-chloroethanol involves several pathways:
Oxidative Stress: Acetic acid can generate oxidative stress, which affects various metabolic pathways.
Enzyme Inhibition: Acetic acid can inhibit enzymes involved in lipid and glucose metabolism.
Sympathetic Nervous System: Acetic acid can influence the sympathetic nervous system, affecting cardiovascular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanol: Similar in structure but primarily used as an intermediate in the production of ethylene oxide.
Ethylene Glycol: Used as an antifreeze and in the production of polyester fibers.
Methanol: Used as a solvent and in the production of formaldehyde.
Uniqueness
Acetic acid;1-chloroethanol is unique due to its combination of properties from both acetic acid and 1-chloroethanol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
32718-13-1 |
|---|---|
Formule moléculaire |
C4H9ClO3 |
Poids moléculaire |
140.56 g/mol |
Nom IUPAC |
acetic acid;1-chloroethanol |
InChI |
InChI=1S/C2H5ClO.C2H4O2/c2*1-2(3)4/h2,4H,1H3;1H3,(H,3,4) |
Clé InChI |
JZYWUZPZZYVFSS-UHFFFAOYSA-N |
SMILES canonique |
CC(O)Cl.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


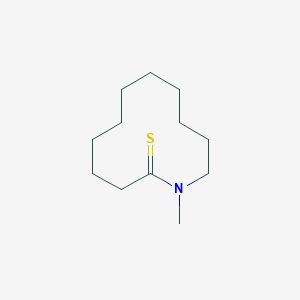
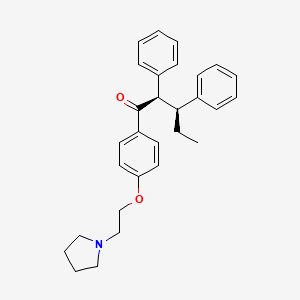
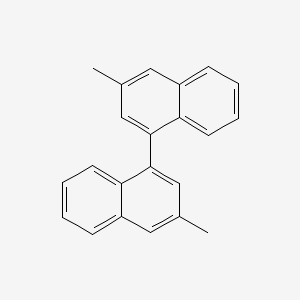
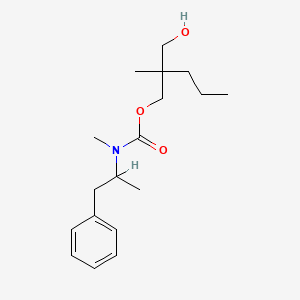
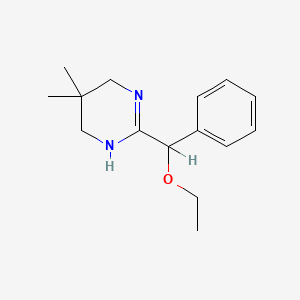
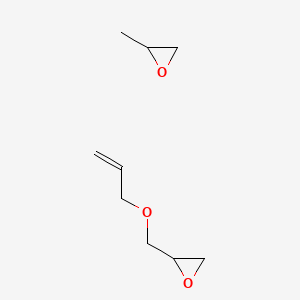
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
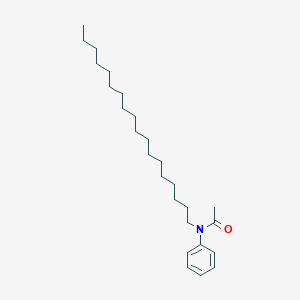
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
